1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
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Overview
Description
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzoxazine ring fused with a piperidine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve continuous reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups in the compound.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the compound, breaking it down into simpler molecules
Scientific Research Applications
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of advanced materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1’-Ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one can be compared with other spiro compounds such as:
Spiropyrans: Known for their photochromic properties.
Spirooxazines: Similar in structure but with different functional groups.
Spirothiazepines: Contain a thiazepine ring instead of a piperidine ring. The uniqueness of 1’-ethylspiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one lies in its specific ring structure and the presence of both benzoxazine and piperidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1'-ethylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-16-9-7-14(8-10-16)15-13(17)11-5-3-4-6-12(11)18-14/h3-6H,2,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRVOZJQGQCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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